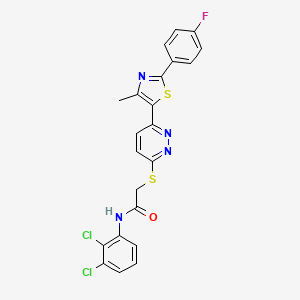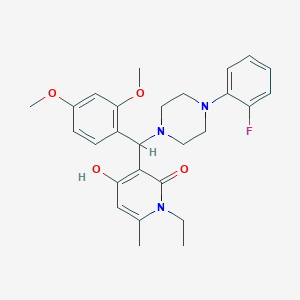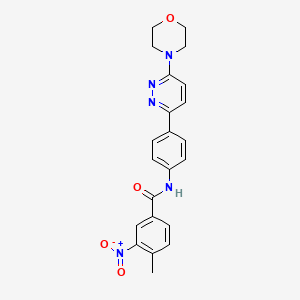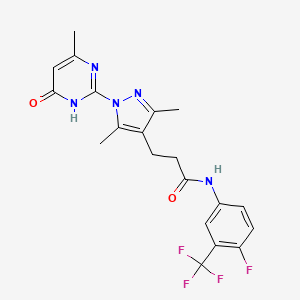![molecular formula C10H9F3OS B2686919 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 136067-94-2](/img/structure/B2686919.png)
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” are not explicitly provided in the available resources .Wissenschaftliche Forschungsanwendungen
Transition Metal Phosphide Catalysts
Transition metal phosphides have emerged as promising hydroprocessing catalysts with high activity and stability. They are strong and hard, with electronic and magnetic properties similar to metals, showing excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). The most active phosphide, Ni2P, surpasses the activity of promoted sulfides, offering a potential application area for related compounds in catalyst development (Oyama et al., 2009).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is an important platform for the development of chemosensors for detecting various analytes, including metal ions and anions. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential for related compounds in sensor technology (Roy, 2021).
Ionic Liquid Membranes for Gas Separation
Ionic liquid membranes have shown superior performance compared to standard polymers for gas separations, such as CO2/N2 and CO2/CH4. Research focuses on benchmarks for SILM performance and future research directions, suggesting a potential application for related compounds in enhancing gas separation technologies (Scovazzo, 2009).
Drug Delivery Systems
pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules have been developed for drug delivery, responding to changes in pH or the presence of glucose. This suggests potential applications for related compounds in creating responsive drug delivery systems (Sato et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVYPCVACCIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)
![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)


